molecular formula C7H9NO2S B041071 P-Toluenesulfonamide CAS No. 70-55-3

P-Toluenesulfonamide

Cat. No. B041071
CAS RN: 70-55-3
M. Wt: 171.22 g/mol
InChI Key: LMYRWZFENFIFIT-UHFFFAOYSA-N
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Patent
US06809099B2

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.1 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 nin. p-Toluenesulfonyl chloride (0.73 mg, 3.8 mol, 2.0 equiv) was then added in one portion to the above solution at 0° C. The reaction mixture was stirred at 0° C. for 1 hr and then quenched with a 1:1 mixture of saturated aqueous sodium hydrogen carbonate solution and water (4 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a yellow oil, which was purified by flash column chromatography (60% ethyl acetate-hexanes) to give the 4-methylphenyl sulfonamide derivative (1.2 mg, 93%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[N:3](C1C=CC=CC=1)CC.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>C1COCC1>[CH3:22][C:12]1[CH:17]=[CH:16][C:15]([S:18]([NH2:3])(=[O:20])=[O:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.33 μL
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Name
amine
Quantity
1 mg
Type
reactant
Smiles
Name
Quantity
0.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.73 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 nin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with a 1:1 mixture of saturated aqueous sodium hydrogen carbonate solution and water (4 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
WAIT
Type
WAIT
Details
left a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (60% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 333.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.